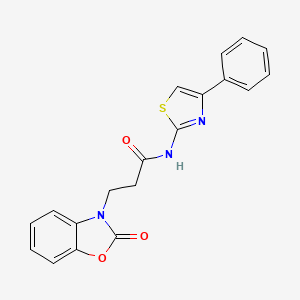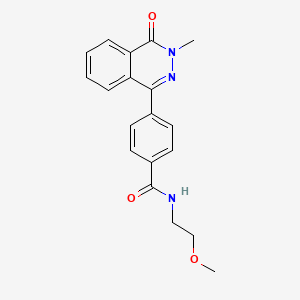
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole and thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzoxazole Core: Starting with a suitable benzoxazole precursor, such as 2-aminophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzoxazole ring.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with a haloketone.
Coupling Reactions: The benzoxazole and thiazole intermediates are then coupled through a propanamide linker using amide bond formation techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoxazole ring, potentially forming alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores, such as 2-(2-hydroxyphenyl)benzoxazole.
Thiazole Derivatives: Compounds with thiazole rings, such as 2-aminothiazole.
Uniqueness
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to the combination of benzoxazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to other compounds.
Propiedades
Fórmula molecular |
C19H15N3O3S |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H15N3O3S/c23-17(10-11-22-15-8-4-5-9-16(15)25-19(22)24)21-18-20-14(12-26-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21,23) |
Clave InChI |
WNORIFRILWJKBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-[4-(pentyloxy)phenyl]-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11572121.png)
![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572123.png)
![N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11572137.png)
![{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B11572142.png)
![9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine](/img/structure/B11572148.png)
![7-methyl-2-(4-phenylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11572156.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B11572158.png)
![6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11572162.png)

![3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11572174.png)
![3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-benzyl-N-methyl-propionamide](/img/structure/B11572177.png)
![1-phenyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11572179.png)
![N-(3-chlorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572182.png)
![4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline](/img/structure/B11572185.png)
